molecular formula C17H10BrClO B1599591 6-Bromo-2-(2-chlorobenzoyl)naphthalene CAS No. 216144-73-9

6-Bromo-2-(2-chlorobenzoyl)naphthalene

Cat. No.: B1599591
CAS No.: 216144-73-9
M. Wt: 345.6 g/mol
InChI Key: LOIASCAKZDZPDH-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-chlorobenzoyl)naphthalene is an organic compound with the molecular formula C17H10BrClO It is a derivative of naphthalene, substituted with bromine and chlorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(2-chlorobenzoyl)naphthalene typically involves the bromination of 2-(2-chlorobenzoyl)naphthalene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • Substituted naphthalenes with various functional groups depending on the reagents used.

Scientific Research Applications

6-Bromo-2-(2-chlorobenzoyl)naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The exact mechanism of action of 6-Bromo-2-(2-chlorobenzoyl)naphthalene depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved are subjects of ongoing research. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

    6-Bromo-2-naphthoic acid: Shares the bromine substitution but lacks the chlorobenzoyl group.

    2-(2-Chlorobenzoyl)naphthalene: Lacks the bromine substitution but has the chlorobenzoyl group.

    6-Bromo-2-(2-methylbenzoyl)naphthalene: Similar structure with a methyl group instead of chlorine.

Uniqueness: 6-Bromo-2-(2-chlorobenzoyl)naphthalene is unique due to the presence of both bromine and chlorobenzoyl groups, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern allows for diverse chemical transformations and applications .

Properties

IUPAC Name

(6-bromonaphthalen-2-yl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClO/c18-14-8-7-11-9-13(6-5-12(11)10-14)17(20)15-3-1-2-4-16(15)19/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIASCAKZDZPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427385
Record name 6-BROMO-2-(2-CHLOROBENZOYL)NAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216144-73-9
Record name 6-BROMO-2-(2-CHLOROBENZOYL)NAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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